

Murrayone: A Technical Guide on its Role in Cell Signaling

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Compound of Interest

Compound Name: Murrayone

Cat. No.: B035277

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Abstract

Murrayone, a naturally occurring carbazole alkaloid, has demonstrated notable antiproliferative and pro-apoptotic effects, positioning it as a compound of interest in cancer research. This technical guide provides an in-depth analysis of the current understanding of **murrayone**'s role in cell signaling, with a particular focus on its inhibitory effects on the AKT/mTOR and Raf/MEK/ERK pathways in cancer cells. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant signaling cascades and experimental workflows.

Introduction

Murrayone is a carbazole alkaloid isolated from plants of the *Murraya* genus, such as *Murraya paniculata*. Carbazoles are a class of heterocyclic aromatic organic compounds with a growing body of research highlighting their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. **Murrayone**, in particular, has emerged as a promising candidate for further investigation due to its demonstrated cytotoxicity against cancer cell lines. This guide aims to consolidate the existing technical information on **murrayone** to support further research and drug development efforts.

Chemical Properties

- Chemical Name: 1-methoxy-9H-carbazole-3-carbaldehyde
- Molecular Formula: $C_{14}H_{11}NO_2$
- Molecular Weight: 225.24 g/mol
- Appearance: Solid
- Solubility: Soluble in methanol.

Role in Cell Signaling

Current research indicates that **murrayone** exerts its primary anticancer effects by modulating key signaling pathways that are often dysregulated in cancer: the AKT/mTOR and Raf/MEK/ERK pathways. These pathways are critical for regulating cell proliferation, survival, and apoptosis.

Inhibition of the AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. **Murrayone** has been shown to deactivate this pathway. The proposed mechanism involves the reduction of phosphorylation of key proteins in this cascade, including AKT and the mammalian target of rapamycin (mTOR). The deactivation of this pathway by **murrayone** leads to a decrease in pro-survival signals and an increase in apoptotic signals.

Inhibition of the Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation and differentiation. **Murrayone** has been observed to deactivate this pathway, contributing to its antiproliferative effects. This inhibition is characterized by a decrease in the phosphorylation of the extracellular signal-regulated kinase (ERK), a key downstream effector of this pathway.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of **murrayone**.

Cell Line	Cancer Type	IC50 (μM)	Citation
SCC-25	Oral Cancer	15	
hTERT-OME	Normal Oral Epithelial	92	

Table 1: IC50 Values of **Murrayone** in Human Oral Cancer and Normal Cells.

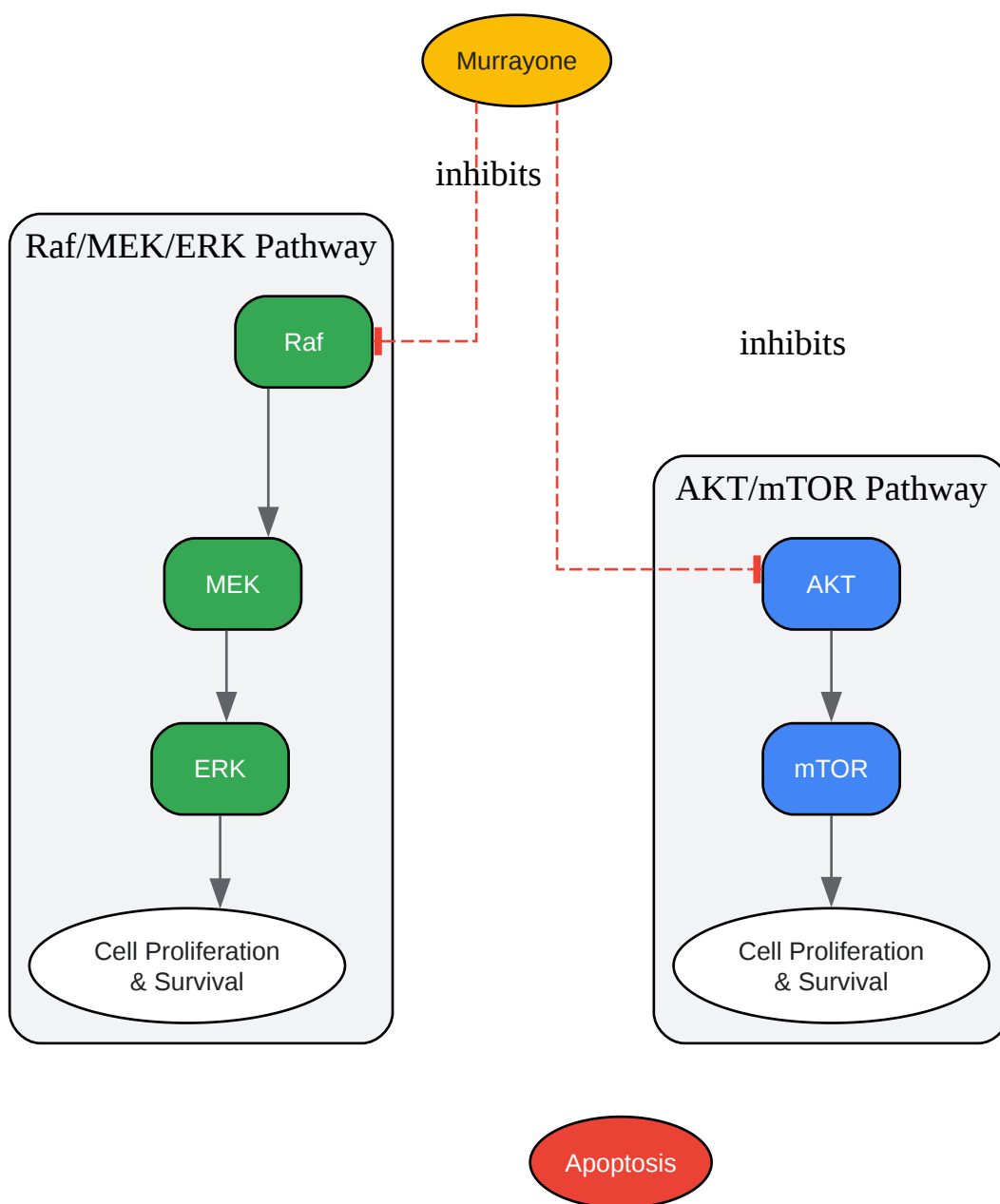
Cell Line	Treatment	Concentration (μM)	Apoptotic Cells (%)	Citation
SCC-25	Control	-	2.2	
SCC-25	Murrayone	30	~35	

Table 2: Effect of **Murrayone** on Apoptosis in Human Oral Cancer Cells (SCC-25).

Signaling Pathway and Experimental Workflow

Diagrams

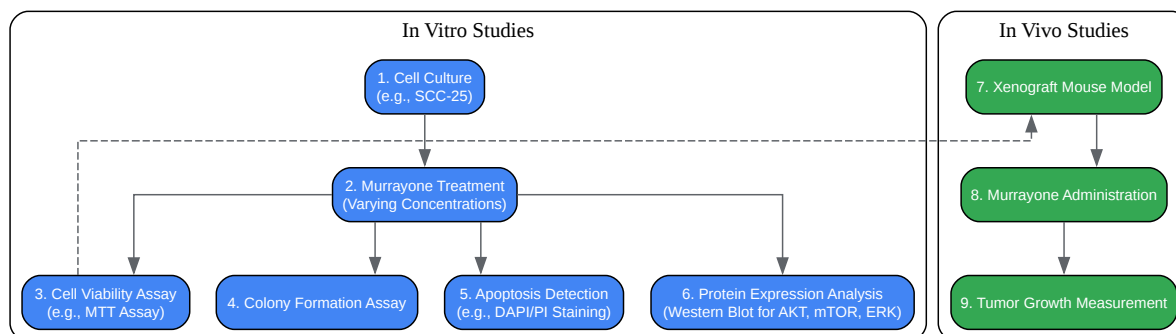
Signaling Pathways



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Caption: **Murrayone**'s inhibition of AKT/mTOR and Raf/MEK/ERK pathways.

Experimental Workflow



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